molecular formula C9F19I B1581532 1,1,1,2,3,3,4,4,5,5,6,6,7,7,8,8-Hexadecafluoro-8-iodo-2-(trifluoromethyl)octane CAS No. 865-77-0

1,1,1,2,3,3,4,4,5,5,6,6,7,7,8,8-Hexadecafluoro-8-iodo-2-(trifluoromethyl)octane

Cat. No. B1581532
CAS RN: 865-77-0
M. Wt: 595.97 g/mol
InChI Key: VRJGWRPPKVEMMR-UHFFFAOYSA-N
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Description

1,1,1,2,3,3,4,4,5,5,6,6,7,7,8,8-Hexadecafluoro-8-iodo-2-(trifluoromethyl)octane, also known as PF3I, is a fluorinated compound that has been extensively studied for its unique properties. This compound is widely used in scientific research due to its ability to act as a strong fluorinating agent. PF3I has been used in various chemical reactions, such as the synthesis of fluorinated compounds, and has shown promising results in biological and medical applications.

Scientific Research Applications

Novel Synthetic Routes and Frameworks

Research into fluorinated compounds often focuses on novel synthetic routes to create complex structures. For example, the oxidative sulfonamidation of 1,5-hexadiene leads to the formation of compounds with bifunctional groups, showcasing the role of fluorinated intermediates in synthesizing bioactive molecules or advanced materials (Shainyan et al., 2014). Such methodologies are crucial for the development of new pharmaceuticals and materials with specific properties.

Metal-Organic Frameworks (MOFs)

Fluorinated compounds are integral in the development of metal-organic frameworks (MOFs) with unique properties. An iron-based MOF with hydrophobic characteristics demonstrates the potential for selective separation of hexane isomers, critical for improving the octane rating of gasoline (Lv et al., 2018). This research highlights the importance of fluorinated compounds in environmental and industrial applications, particularly in energy efficiency and resource conservation.

Environmental and Safety Aspects

The environmental impact and safety of perfluorocarbons (PFCs), a class of fluorinated compounds, are of significant interest due to their global warming potential and persistence in the environment. Studies on PFCs, including their use in semiconductor manufacturing, address the need for recovery and recycling technologies to mitigate their environmental impact (Tsai et al., 2002). This research is vital for developing sustainable practices in industries that rely on fluorinated compounds for their operations.

Electrophilic Fluorination

The application of fluorinated reagents like Selectfluor™ demonstrates the broad utility of fluorinated compounds in organic synthesis, particularly in the electrophilic fluorination of aromatics to produce fluoroaromatics efficiently (Shamma et al., 1999). This method is widely used in the pharmaceutical industry to modify the biological activity of drug molecules, showcasing the critical role of fluorinated compounds in medicinal chemistry.

Advanced Materials and Polymers

Fluorinated compounds also play a crucial role in the development of advanced materials and polymers. The synthesis of novel cage polycarbosilanes and their derivatives (Shimizu et al., 1998) exemplifies the use of fluorinated building blocks in creating materials with unique properties, such as high thermal stability and chemical resistance. These materials have potential applications in various industries, including electronics, coatings, and aerospace.

properties

IUPAC Name

1,1,1,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluoro-8-iodo-2-(trifluoromethyl)octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9F19I/c10-1(7(21,22)23,8(24,25)26)2(11,12)3(13,14)4(15,16)5(17,18)6(19,20)9(27,28)29
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRJGWRPPKVEMMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(C(F)(F)I)(F)F)(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)(C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9F19I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7061221
Record name Perfluoroisononyl iodide
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URL https://comptox.epa.gov/dashboard/DTXSID7061221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

595.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1,2,3,3,4,4,5,5,6,6,7,7,8,8-Hexadecafluoro-8-iodo-2-(trifluoromethyl)octane

CAS RN

865-77-0
Record name 1,1,1,2,3,3,4,4,5,5,6,6,7,7,8,8-Hexadecafluoro-8-iodo-2-(trifluoromethyl)octane
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octane, 1,1,1,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluoro-8-iodo-2-(trifluoromethyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octane, 1,1,1,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluoro-8-iodo-2-(trifluoromethyl)-
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Record name Perfluoroisononyl iodide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,1,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluoro-8-iodo-2-(trifluoromethyl)octane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1,1,2,3,3,4,4,5,5,6,6,7,7,8,8-Hexadecafluoro-8-iodo-2-(trifluoromethyl)octane
Reactant of Route 2
Reactant of Route 2
1,1,1,2,3,3,4,4,5,5,6,6,7,7,8,8-Hexadecafluoro-8-iodo-2-(trifluoromethyl)octane
Reactant of Route 3
1,1,1,2,3,3,4,4,5,5,6,6,7,7,8,8-Hexadecafluoro-8-iodo-2-(trifluoromethyl)octane
Reactant of Route 4
1,1,1,2,3,3,4,4,5,5,6,6,7,7,8,8-Hexadecafluoro-8-iodo-2-(trifluoromethyl)octane
Reactant of Route 5
1,1,1,2,3,3,4,4,5,5,6,6,7,7,8,8-Hexadecafluoro-8-iodo-2-(trifluoromethyl)octane
Reactant of Route 6
1,1,1,2,3,3,4,4,5,5,6,6,7,7,8,8-Hexadecafluoro-8-iodo-2-(trifluoromethyl)octane

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